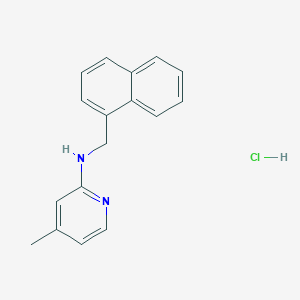![molecular formula C20H22N2O5 B4087156 N-[4-(benzoylamino)-2,5-dimethoxyphenyl]tetrahydro-2-furancarboxamide](/img/structure/B4087156.png)
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]tetrahydro-2-furancarboxamide
Übersicht
Beschreibung
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]tetrahydro-2-furancarboxamide, also known as TAK-659, is a novel drug that has been developed for the treatment of various types of cancer. TAK-659 belongs to a class of drugs known as protein kinase inhibitors, which are designed to target specific proteins involved in the growth and spread of cancer cells.
Wirkmechanismus
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]tetrahydro-2-furancarboxamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key mediator of B-cell receptor signaling. BTK plays a critical role in the survival and proliferation of B-cells, which are involved in the development of many types of cancer. By inhibiting BTK, N-[4-(benzoylamino)-2,5-dimethoxyphenyl]tetrahydro-2-furancarboxamide disrupts the signaling pathways that promote the growth and survival of cancer cells, leading to their death.
Biochemical and Physiological Effects
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]tetrahydro-2-furancarboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its inhibitory effects on BTK, N-[4-(benzoylamino)-2,5-dimethoxyphenyl]tetrahydro-2-furancarboxamide also targets other proteins involved in cancer cell signaling, including AKT, ERK, and JAK. These proteins are known to play important roles in the regulation of cell growth, survival, and invasion. N-[4-(benzoylamino)-2,5-dimethoxyphenyl]tetrahydro-2-furancarboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors).
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]tetrahydro-2-furancarboxamide has several advantages for use in laboratory experiments. It has a high degree of selectivity for BTK, which allows for more precise targeting of cancer cells. It is also highly potent, with a low IC50 (the concentration required to inhibit 50% of the target protein). However, N-[4-(benzoylamino)-2,5-dimethoxyphenyl]tetrahydro-2-furancarboxamide also has some limitations. It has a short half-life, which may limit its effectiveness in vivo. It also has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-[4-(benzoylamino)-2,5-dimethoxyphenyl]tetrahydro-2-furancarboxamide. One area of interest is the development of combination therapies that incorporate N-[4-(benzoylamino)-2,5-dimethoxyphenyl]tetrahydro-2-furancarboxamide with other drugs that target different signaling pathways in cancer cells. Another area of interest is the development of new formulations of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]tetrahydro-2-furancarboxamide that improve its solubility and bioavailability. Finally, there is a need for further studies to evaluate the safety and efficacy of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]tetrahydro-2-furancarboxamide in clinical trials, with the ultimate goal of bringing this promising new drug to patients in need.
Wissenschaftliche Forschungsanwendungen
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]tetrahydro-2-furancarboxamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In vitro studies have shown that N-[4-(benzoylamino)-2,5-dimethoxyphenyl]tetrahydro-2-furancarboxamide inhibits the growth and survival of cancer cells by targeting specific proteins involved in the signaling pathways that regulate cell growth and division. In vivo studies have demonstrated that N-[4-(benzoylamino)-2,5-dimethoxyphenyl]tetrahydro-2-furancarboxamide is effective in reducing tumor growth and prolonging survival in animal models of cancer.
Eigenschaften
IUPAC Name |
N-(4-benzamido-2,5-dimethoxyphenyl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-25-17-12-15(22-20(24)16-9-6-10-27-16)18(26-2)11-14(17)21-19(23)13-7-4-3-5-8-13/h3-5,7-8,11-12,16H,6,9-10H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVVWYIMUATEIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)NC(=O)C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]tetrahydro-2-furancarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-chloro-4-methylbenzamide](/img/structure/B4087074.png)
![N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4087081.png)

![1-[2-fluoro-5-(4-isobutyryl-1-piperazinyl)-4-nitrophenyl]azepane](/img/structure/B4087090.png)
![4-(6,8-difluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B4087104.png)
![8-bromo-6-fluoro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4087113.png)
![2-methoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4087117.png)
![ethyl 7-[2-(allyloxy)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4087118.png)
![2-ethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B4087134.png)
![N-{[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}-3,5-diethoxybenzamide](/img/structure/B4087138.png)
![1-[(2,4-dichlorophenoxy)acetyl]-3-phenylpyrrolidine](/img/structure/B4087162.png)
![5-(4-chlorophenyl)-7-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4087170.png)
![6,6-dimethyl-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]thio}-3-(3-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4087174.png)
![N-bicyclo[2.2.1]hept-2-yl-5-bromo-2-thiophenesulfonamide](/img/structure/B4087175.png)